molecular formula C16H18N2OS B1370993 2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 1095624-26-2

2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B1370993
CAS No.: 1095624-26-2
M. Wt: 286.4 g/mol
InChI Key: JSEXLQWTICFATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide” has a CAS Number of 1095624-26-2 . It has a molecular weight of 286.4 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2OS/c1-11-7-8-15(13(17)9-11)20-10-16(19)18-14-6-4-3-5-12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.4 . Its exact mass is 336.06023472 g/mol . It has a complexity of 460 , and its topological polar surface area is 123 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Enzyme Inhibitory Potential

Research has explored the enzyme inhibitory potential of compounds related to 2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide. For instance, studies on sulfonamides with benzodioxane and acetamide moieties showed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE) (Abbasi et al., 2019).

Molecular Structure Analysis

Investigations into the crystal structures of similar compounds have provided insights into their molecular conformation, such as the folding about the methylene C atom and the inclinations between the pyrimidine and benzene rings (Subasri et al., 2016).

Antiviral Activity

A study on a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, revealed its potential as an antiviral agent, particularly against SARS-CoV-2. This research involved quantum chemical analysis and molecular docking (Mary et al., 2020).

Antimicrobial Activity

Various derivatives of compounds structurally related to this compound have been synthesized and shown to possess antimicrobial properties. For instance, studies on N-substituted sulfanilamide derivatives highlighted their potential antibacterial and antifungal activities (Lahtinen et al., 2014).

Virucidal Activity

Derivatives like 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have shown effectiveness in reducing viral replication, indicating potential virucidal properties (Wujec et al., 2011).

Drug Synthesis and Evaluation

Studies involving the synthesis and pharmacological evaluation of derivatives of such compounds have been conducted, focusing on their potential as drug-like molecules for treating various ailments (Siddiqui et al., 2014).

Properties

IUPAC Name

2-(2-amino-4-methylphenyl)sulfanyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-7-8-15(13(17)9-11)20-10-16(19)18-14-6-4-3-5-12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEXLQWTICFATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(=O)NC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide
Reactant of Route 3
2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.